molecular formula C7H14ClNO B2429820 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride CAS No. 1261486-13-8

1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride

Cat. No.: B2429820
CAS No.: 1261486-13-8
M. Wt: 163.65
InChI Key: KJSWNXUKNHSSEU-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The hydrochloride salt form of 1-[(2S)-pyrrolidin-2-yl]propan-1-one enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.

    Functionalization: The preformed pyrrolidine ring can be functionalized to introduce the propan-1-one moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated or alkylated derivatives.

Comparison with Similar Compounds

1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride can be compared with other pyrrolidine derivatives, such as:

Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1-[(2S)-pyrrolidin-2-yl]propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSWNXUKNHSSEU-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H]1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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